(Diphenylphosphino)methanethiol

Descripción general

Descripción

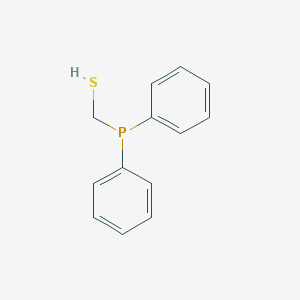

(Diphenylphosphino)methanethiol is an organophosphorus compound with the molecular formula C₁₃H₁₃PS. It is characterized by the presence of a phosphine group (PPh₂) and a thiol group (SH) attached to a methylene bridge. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Diphenylphosphino)methanethiol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with formaldehyde and hydrogen sulfide. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out in solvents like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere conditions to prevent degradation.

Análisis De Reacciones Químicas

Mechanism of Traceless Staudinger Ligation

(Diphenylphosphino)methanethiol mediates the traceless Staudinger ligation, forming amide bonds between phosphinothioesters and azides without residual linker atoms. The reaction proceeds via:

-

Phosphazide Formation : Nucleophilic attack of the azide on the phosphine, generating an iminophosphorane intermediate.

-

S→N Acyl Transfer : The iminophosphorane undergoes intramolecular acyl transfer, forming an amidophosphonium salt.

-

Hydrolysis : The salt hydrolyzes to yield the amide product and regenerate the phosphine oxide .

Key Observations :

-

Rate-Determining Step : Formation of the phosphazide intermediate (second-order rate constant ) .

-

Chemoselectivity : Minimal interference from amino acid side chains (e.g., glycine, aspartic acid) ensures compatibility with complex peptide systems .

Kinetic and Thermodynamic Analysis

Comparative studies using NMR assays reveal the superiority of this compound over other coupling reagents:

| Reagent | Yield (%) | Byproducts | |

|---|---|---|---|

| This compound | 95 | <5% amine or phosphonamide | |

| Phosphinothiophenol | 38 | Significant amine byproducts | |

| Phosphinoethanol | 20 | Phosphonamide dominant |

-

Solvent Effects : Reactions in DMF/water (6:1) exhibit optimal rates due to balanced nucleophilicity and solubility .

-

Ring Size Influence : Five-membered transition states (from methanethiol) are kinetically favored over six-membered rings (e.g., ethanethiol derivatives) .

Side Reactions and Mitigation

-

Amine Byproducts : Result from competing Staudinger reduction of the iminophosphorane. Use of anhydrous DMF minimizes hydrolysis, reducing amine formation .

-

Phosphonamide Formation : Occurs via aza-Wittig pathways in the absence of thiolate nucleophiles. Excess this compound suppresses this pathway .

Comparative Efficacy

This compound outperforms:

Aplicaciones Científicas De Investigación

Coordination Chemistry

(Diphenylphosphino)methanethiol is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial for catalysis.

Case Study: Metal Complex Formation

A study demonstrated the synthesis of ruthenium complexes using diphosphine monosulfide derivatives derived from this compound. The resulting complexes exhibited notable stability and catalytic activity in various reactions, highlighting the effectiveness of this ligand in forming metal-ligand interactions .

| Metal Complex | Yield (%) | Solvent Tolerance |

|---|---|---|

| RuCp*((PPh₂)₂S)Cl | 92 | Acetonitrile, Methanol |

| RuCp*((PCy₂)₂S)Cl | 56 | Dichloromethane |

Organic Synthesis

The compound is instrumental in synthesizing peptide thioesters, which are vital intermediates in protein chemistry. This application underscores its importance in biochemistry and pharmaceutical research.

Synthesis of Cyclic α-Alkoxyphosphonium Salts

Research has shown that cyclic α-alkoxyphosphonium salts can be synthesized from this compound derivatives. These salts are stable solids that can undergo Wittig olefination reactions, leading to the formation of valuable organic compounds .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Wittig Olefination | 36-89 | Basic conditions (K₂CO₃ or t-BuOK) |

Medicinal Chemistry

There is ongoing research into the potential therapeutic applications of this compound due to its ability to form stable complexes with metal ions. Such complexes may exhibit bioactivity useful in drug development.

Potential Therapeutic Applications

Studies have indicated that metal complexes formed with this compound could possess anti-cancer properties, necessitating further investigation into their mechanisms of action and efficacy in biological systems.

Industrial Applications

In industrial settings, this compound serves as a reagent for producing specialty chemicals and plays a role in organic synthesis processes.

Mecanismo De Acción

The mechanism of action of (Diphenylphosphino)methanethiol involves its ability to act as a ligand, forming stable complexes with metal ions. The phosphine group donates electron density to the metal center, while the thiol group can form strong bonds with metals. This dual functionality makes it a versatile ligand in coordination chemistry .

Comparación Con Compuestos Similares

1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the thiol group.

Diphenylphosphine: Contains the phosphine group but lacks the methylene bridge and thiol group.

Methanethiol: Contains the thiol group but lacks the phosphine group.

Uniqueness: (Diphenylphosphino)methanethiol is unique due to the presence of both phosphine and thiol groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .

Actividad Biológica

(Diphenylphosphino)methanethiol is a phosphine compound that has garnered interest in various fields, particularly in synthetic chemistry and biological applications. Its unique structure allows it to participate in several chemical reactions, including the Staudinger ligation, which is pivotal in bioconjugation and peptide synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound can be represented by the following structure:

- Molecular Formula : CHPS

- Molecular Weight : 235.30 g/mol

This compound features a phosphine group that is reactive with electrophiles, making it suitable for various synthetic pathways.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role in facilitating chemical reactions that are crucial for bioconjugation. It acts as a ligand in metal complexes and participates in the Staudinger reaction , which is essential for attaching biomolecules such as peptides and proteins.

Staudinger Ligation

The Staudinger ligation involves the conversion of azides to amines using phosphines, which can be further modified by this compound. This reaction is characterized by its high selectivity and efficiency, allowing for the formation of stable linkages between biomolecules without significant racemization.

Key Findings:

- The use of this compound results in high isolated yields (>90%) for peptide couplings involving glycine at the ligation site .

- The compound exhibits limited reactivity towards azido groups in biological systems, enhancing its chemoselectivity for immobilizing peptides or proteins .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Peptide Synthesis :

- Metal Complex Formation :

- Bioconjugation Applications :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

diphenylphosphanylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEZSSBBLDNMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CS)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459468 | |

| Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324753-16-4 | |

| Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.